Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]-
Description
The compound Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]- is a benzene derivative featuring two substituents: a methyl group at the 1-position and a sulfonyl group linked to a 2-nitrophenyl moiety at the 2-position. Its molecular formula is C₁₃H₁₁NO₄S, combining a nitro group (electron-withdrawing), a sulfonyl group (polar and stabilizing), and a methyl group (electron-donating).
Properties
IUPAC Name |
1-methyl-2-(2-nitrophenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-10-6-2-4-8-12(10)19(17,18)13-9-5-3-7-11(13)14(15)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONLTABXRORWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393235 | |
| Record name | Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61174-13-8 | |
| Record name | Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITROPHENYL O-TOLYL SULFONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]- typically involves multiple steps. One common method starts with the nitration of toluene to produce 2-nitrotoluene. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]- may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine or sulfide.
Substitution: The major products are halogenated derivatives of the original compound.
Scientific Research Applications
Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity. These interactions can lead to various biological effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzene derivatives from the evidence:
| Compound Name | CAS Number | Formula | Key Substituents | Functional Groups |
|---|---|---|---|---|
| Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]- | Not provided | C₁₃H₁₁NO₄S | 1-methyl, 2-(2-nitrophenyl)sulfonyl | Sulfonyl, nitro |
| Benzene,[(2-phenylethynyl)sulfonyl]- | 5324-64-1 | C₁₄H₁₀O₂S | [(2-phenylethynyl)sulfonyl] | Sulfonyl, ethynyl |
| Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- | 28995-88-2 | C₁₅H₁₂O₂S | 1-methyl, 4-(phenylethynyl)sulfonyl | Sulfonyl, ethynyl, methyl |
| 1-(2-Methylphenyl)-2-Nitropropene | 103205-27-2 | C₁₀H₁₁NO₂ | 2-methylphenyl, nitropropene | Nitro, alkene |
| Benzene, 1-[(1Z)-2-(4-methylphenyl)ethenyl]-2-nitro | 823809-31-0 | C₁₅H₁₃NO₂ | 2-nitro, 1-(4-methylphenylethenyl) | Nitro, ethenyl |
Key Observations:
Sulfonyl Group Variations: The target compound and Benzene,[(2-phenylethynyl)sulfonyl]- (CAS 5324-64-1) both contain sulfonyl groups. The target’s 2-nitrophenyl group enhances electron-withdrawing effects, likely increasing stability but reducing solubility compared to ethynyl analogs . Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- (CAS 28995-88-2) demonstrates positional isomerism (methyl at 4-position vs. 1-position in the target). This difference may alter steric hindrance and dipole moments, affecting crystallization or biological activity .
Nitro Group Comparisons :
- 1-(2-Methylphenyl)-2-Nitropropene (CAS 103205-27-2) shares a nitro group but lacks a sulfonyl moiety. Its nitropropene structure suggests reactivity in cycloaddition or polymerization reactions, contrasting with the target’s sulfonyl-linked nitro aromatic system .
- Benzene, 1-[(1Z)-2-(4-methylphenyl)ethenyl]-2-nitro (CAS 823809-31-0) features a nitro group at the 2-position and an ethenyl bridge. The conjugated ethenyl group may enhance UV absorption, whereas the target’s sulfonyl group could improve thermal stability .
Physicochemical Properties (Inferred)
- Solubility : Sulfonyl and nitro groups increase polarity, suggesting moderate solubility in polar solvents (e.g., DMSO). Ethynyl-containing analogs (e.g., CAS 5324-64-1) may exhibit lower solubility due to hydrophobic aromatic chains .
- Melting Point : Sulfonyl groups typically elevate melting points. The target compound’s dual electron-withdrawing groups (nitro and sulfonyl) may result in a higher melting point than 1-(2-Methylphenyl)-2-Nitropropene .
- Reactivity : The nitro group in the target compound may direct electrophilic substitution reactions to meta positions, while sulfonyl groups could stabilize intermediates in nucleophilic aromatic substitution .
Biological Activity
Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]- (CAS No. 61174-13-8), is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a nitrophenyl sulfonyl group, which may influence its interaction with biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The molecular structure of Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]- includes a benzene ring substituted with a methyl group and a nitrophenyl sulfonyl moiety. This configuration is expected to impart specific reactivity and biological interactions.
Mechanisms of Biological Activity
In Vitro Studies
In vitro studies on similar compounds have demonstrated antibacterial and anticancer properties. For instance, pyrrole-containing derivatives have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . While direct studies on Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]- are scarce, its structural analogs suggest potential applications in antimicrobial therapies.
Case Studies
- Toxicity Assessment : A human health tier II assessment evaluated the toxicity of nitrotoluenes, revealing significant acute oral toxicity in animal models . Such findings underscore the need for similar assessments for Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]- to establish safety profiles.
- Carcinogenic Potential : Research indicates that exposure to benzene derivatives is associated with hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) . Given the structural characteristics of Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]-, further investigation into its carcinogenic potential is warranted.
Summary of Findings
| Study Type | Findings |
|---|---|
| Toxicity Assessment | Related compounds exhibit acute toxicity; need for similar assessments for this compound. |
| Enzyme Interaction | Potential for covalent bonding with enzymes; may alter enzyme activity and function. |
| Antibacterial Activity | Analogous compounds show significant antibacterial effects; potential for therapeutic use. |
| Carcinogenic Risk | Structural similarities to known carcinogens necessitate further investigation into risks. |
Q & A
Q. Q: What are the optimal conditions for synthesizing Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]-?
A: Synthesis typically involves sulfonylation of 2-methylbenzene derivatives. A common route (adapted from sulfone synthesis ) uses 2-nitrophenylsulfonyl chloride and toluene derivatives under basic conditions (e.g., NaOH or pyridine). Key parameters:
- Temperature : 0–5°C to minimize side reactions (e.g., nitro group reduction).
- Solvent : Dichloromethane or THF for solubility and reactivity balance.
- Stoichiometry : 1:1.2 molar ratio of toluene derivative to sulfonyl chloride to ensure complete conversion.
Yield optimization requires monitoring pH (8–10) to deprotonate intermediates. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) purifies the product. Challenges include competing sulfonation at alternative positions due to steric and electronic effects .
Advanced Mechanistic Studies
Q. Q: How does the nitro group influence electrophilic substitution reactivity in this compound?
A: The nitro group is a strong electron-withdrawing meta-director, while the sulfonyl group is ortho/para-directing. Computational studies (e.g., DFT) predict preferential substitution at the para position relative to the sulfonyl group due to resonance stabilization . Experimental validation via nitration or halogenation reactions shows:
- Meta to nitro : Minor products due to steric hindrance.
- Para to sulfonyl : Major products (70–85% selectivity).
Contradictions in regioselectivity may arise from solvent polarity or temperature effects. Kinetic vs. thermodynamic control should be assessed using time-resolved NMR or LC-MS .
Basic Physical Property Characterization
Q. Q: What analytical techniques are recommended for characterizing this compound?
A:
Contradictory melting points (e.g., 160°C vs. 165°C) should be resolved via differential scanning calorimetry (DSC) and cross-referenced with NIST data .
Advanced Data Contradiction Analysis
Q. Q: How to resolve discrepancies in spectroscopic data for this compound?
A: Conflicting NMR or IR signals often arise from solvent impurities, tautomerism, or crystallographic polymorphism. For example:
- Case 1 : Split aromatic peaks in H NMR may indicate rotameric forms of the sulfonyl group. Use variable-temperature NMR (VT-NMR) to confirm .
- Case 2 : IR carbonyl stretches (1150–1250 cm) overlapping with sulfonyl bands require deconvolution algorithms or 2D-IR .
Advanced hyphenated techniques (e.g., LC-NMR or GC-MS/MS) isolate intermediates. Always compare with high-purity standards synthesized under inert atmospheres .
Basic Reactivity Profiling
Q. Q: What nucleophilic reactions are feasible at the sulfonyl group?
A: The sulfonyl group undergoes nucleophilic displacement with:
- Amines : Forms sulfonamides (e.g., with aniline at 60°C in DMF).
- Grignard Reagents : Requires low temperatures (-20°C) to avoid reduction of the nitro group.
Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane). Competing hydrolysis (in aqueous media) can be suppressed using anhydrous conditions .
Advanced Computational Modeling
Q. Q: Can DFT predict reaction pathways for derivatization of this compound?
A: Yes. Density functional theory (DFT) at the B3LYP/6-31G* level calculates:
- Activation Energies : Sulfonyl group reactions have ΔG‡ ~25–30 kcal/mol.
- Charge Distribution : Nitro group withdraws electron density (-0.45 e), directing electrophiles to the sulfonyl-adjacent ring .
Validate with kinetic isotope effects (KIE) or Hammett plots. Software like Gaussian or ORCA is recommended .
Safety and Handling
Q. Q: What precautions are critical when handling this compound?
A:
- Storage : Inert atmosphere (argon), desiccated at -20°C to prevent hydrolysis .
- Decomposition : Avoid strong oxidizers (risk of exothermic sulfone decomposition).
- PPE : Nitrile gloves, fume hood for powder handling. LC-MS monitoring detects airborne particulates .
Advanced Applications in Catalysis
Q. Q: Can this compound act as a ligand or catalyst in asymmetric synthesis?
A: The sulfonyl-nitro aromatic system chelates metals (e.g., Pd, Cu) in cross-coupling reactions. Example:
- Suzuki-Miyaura : 5 mol% Pd(OAc), 10 mol% ligand, KCO in DMF/HO (80°C, 12 h).
Enantioselectivity (up to 75% ee) is achievable with chiral phosphine ligands. Monitor ee via chiral HPLC (Chiracel OD-H column) .
Stability Under Extreme Conditions
Q. Q: How does UV exposure affect the stability of this compound?
A: Accelerated UV studies (300–400 nm) show:
- Degradation Pathway : Nitro group photoreduction to amine (~15% after 24 h).
- Mitigation : Add UV stabilizers (e.g., TiO nanoparticles) or store in amber vials. LC-MS/MS confirms degradation products (m/z 279.08 for amine derivative) .
Advanced Spectral Interpretation
Q. Q: How to assign complex splitting patterns in 1^11H NMR spectra?
A: For aromatic protons near the nitro and sulfonyl groups:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
